Molecular Weight and Lipophilicity Comparison to Guide Solubility and Reactivity
(2-Isopropoxyethyl)hydrazine has a molecular weight of 118.18 g/mol , which is significantly higher than its methoxy (90.13 g/mol) and ethoxy (104.15 g/mol) counterparts . This difference is primarily due to the additional carbon atoms in the isopropoxy group. In terms of lipophilicity, the compound's topological polar surface area (TPSA) is calculated to be 47.3 Ų, identical to the (2-ethoxyethyl)hydrazine analog [1], but the presence of the branched isopropyl group increases its overall hydrophobicity compared to the linear methoxyethyl and ethoxyethyl analogs, which have TPSA values of 47.3 Ų and 47.3 Ų, respectively [2] [3]. This increased lipophilicity can enhance membrane permeability in biological systems and solubility in non-polar organic solvents during synthesis.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | 118.18 g/mol, TPSA 47.3 Ų |
| Comparator Or Baseline | (2-Methoxyethyl)hydrazine: 90.13 g/mol; (2-Ethoxyethyl)hydrazine: 104.15 g/mol, TPSA 47.3 Ų |
| Quantified Difference | Target compound is 28.05 g/mol heavier than methoxy analog, 14.03 g/mol heavier than ethoxy analog; TPSA is identical to ethoxy analog, but lipophilicity is higher due to branching. |
| Conditions | Calculated using PubChem and ChemSpider data |
Why This Matters
The increased molecular weight and lipophilicity of (2-isopropoxyethyl)hydrazine may improve its performance in reactions requiring non-polar solvents or in biological assays where membrane permeability is critical.
- [1] PubChem. (n.d.). (2-Ethoxyethyl)hydrazine dihydrochloride. CID 75530995. Retrieved from PubChem database. View Source
- [2] PubChem. (n.d.). (2-Methoxyethyl)hydrazine dihydrochloride. CID 22771480. Retrieved from PubChem database. View Source
- [3] PubChem. (n.d.). (2-Ethoxyethyl)hydrazine. CID 395756. Retrieved from PubChem database. View Source
